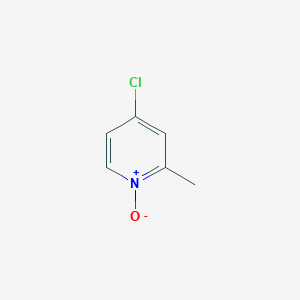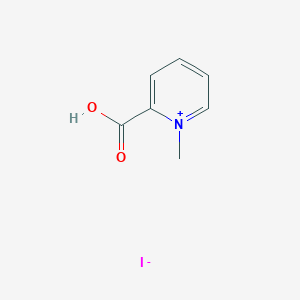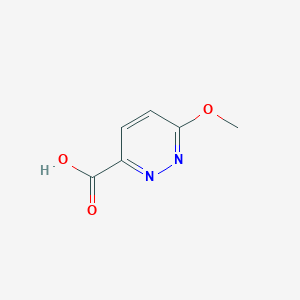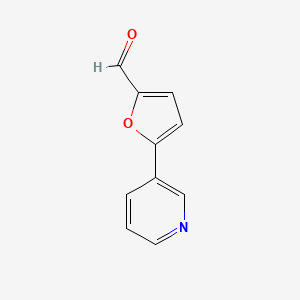
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene is a complex organic compound with a unique structure that includes a fluorine atom attached to a benzene ring, which is further connected to a cyclohexyl group.
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the preparation of trans-4-propylcyclohexyl ethyl, which is achieved through a series of hydrogenation and alkylation reactions.
Attachment to the benzene ring: The cyclohexyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Introduction of the fluorine atom: The final step involves the fluorination of the benzene ring, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene undergoes several types of chemical reactions:
Substitution reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reduction of the benzene ring or the cyclohexyl group can be achieved using hydrogenation reactions with catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene has several scientific research applications:
Materials science: The compound is used in the development of liquid crystal materials for display technologies due to its unique mesomorphic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical research: The compound is used as a model system for studying the effects of fluorine substitution on the chemical and physical properties of organic molecules.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to various receptors and enzymes. The cyclohexyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene can be compared with similar compounds such as:
1,2-Difluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene: This compound has an additional fluorine atom, which can significantly alter its chemical properties and reactivity.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: The presence of butoxy and difluoro groups introduces different steric and electronic effects, making it useful for different applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propriétés
IUPAC Name |
1-fluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-18-4-6-19(7-5-18)8-9-20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLIZKSPNCLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476772 |
Source


|
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91162-04-8 |
Source


|
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

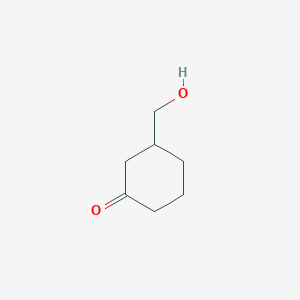

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)


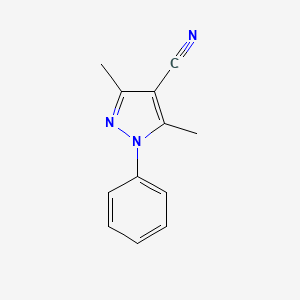
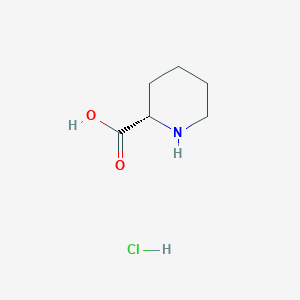
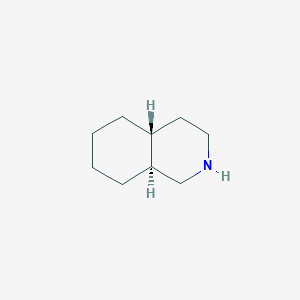
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)
